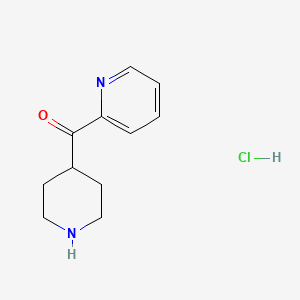

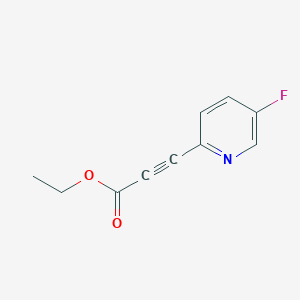

(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester

Descripción general

Descripción

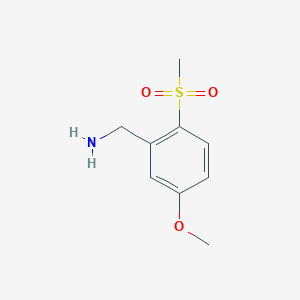

“(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester” is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol1. It is not intended for human or veterinary use and is for research use only1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester”.Molecular Structure Analysis

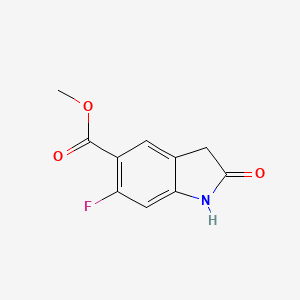

The molecular structure of “(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester” is represented by the formula C10H8FNO21. However, I couldn’t find detailed information about its structural analysis.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester”.Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester” are not readily available. The compound has a molecular weight of 193.17 g/mol1.Aplicaciones Científicas De Investigación

Metabolism and Characterization of Inhibitors

A study focused on the in vitro metabolism of a peptidomimetic inhibitor related to the compound , highlighting the characterization of its metabolites via liquid chromatography and mass spectrometry techniques. This research is crucial for understanding the metabolic pathways of potential therapeutic agents, identifying their metabolites, and evaluating their biological activities and toxicologies (Zhang et al., 2001).

Antitumor Activity

Another study demonstrated the synthesis of amino acid ester derivatives containing 5-fluorouracil, showing significant in vitro antitumor activities. These findings suggest that modifications of the core structure, similar to "(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester," can yield compounds with potential for cancer treatment (Xiong et al., 2009).

Coordination Polymers and Material Science

Research on coordination polymers derived from isomeric ligands related to the compound under discussion has been conducted, showcasing the potential of these compounds in the development of novel materials with unique properties for applications in catalysis, separation, and optical materials (Hu et al., 2016).

Mechanisms of Cytotoxic Action

A study on novel pyridine-thiazole hybrid molecules, which share a common pyridinyl moiety with the compound of interest, revealed high antiproliferative activity against various cancer cell lines. This research provides insight into the mechanisms of cytotoxic action, offering a foundation for the development of new anticancer agents (Ivasechko et al., 2022).

Synthesis of Fluorine-Containing Compounds

The synthesis of α-fluoro esters through a novel methodology that involves the cleavage of π-deficient heterocyclic sulfones, including compounds similar to "(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester," has been explored. This method provides a new route for the introduction of fluorine into organic molecules, which is of significant interest in medicinal chemistry and agrichemical development (Wnuk et al., 2000).

Safety And Hazards

I couldn’t find specific safety and hazard information for “(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester”. As with all chemicals, it should be handled with care and appropriate safety measures should be taken.

Direcciones Futuras

I couldn’t find specific information on the future directions of research or applications for “(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester”.

Propiedades

IUPAC Name |

ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-4,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPKWFDSICNZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)